1-(3-fluorophenyl)-N-propyl-N-(thiophen-3-ylmethyl)methanesulfonamide
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Overview
Description
1-(3-Fluorophenyl)-N-propyl-N-(thiophen-3-ylmethyl)methanesulfonamide is a chemical compound characterized by its unique molecular structure, which includes a fluorophenyl group, a propyl group, a thiophen-3-ylmethyl group, and a methanesulfonamide group
Mechanism of Action
Target of Action
Compounds containing a thiophene nucleus have been found to exhibit a variety of biological activities .
Mode of Action
It is known that thiophene-based compounds can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the interaction of chemically differentiated fragments with a metal catalyst, leading to the formation of new bonds .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have certain pharmacokinetic properties that influence its bioavailability .
Result of Action
It is known that thiophene-based compounds can exhibit a variety of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-N-propyl-N-(thiophen-3-ylmethyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the fluorophenyl group. The reaction conditions often require the use of strong bases and specific solvents to ensure the proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure the safety of the production environment.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) and various halides.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: It has shown promise in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators.
Medicine: Research has explored its use as a potential therapeutic agent, with studies focusing on its pharmacological properties and effects on biological systems.
Industry: The compound's unique properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-fluorophenyl)-N-propyl-N-(thiophen-3-ylmethyl)methanesulfonamide stands out due to its unique structural features and potential applications. Some similar compounds include:
1-(3-Fluorophenyl)-N-ethyl-N-(thiophen-3-ylmethyl)methanesulfonamide
1-(3-Fluorophenyl)-N-methyl-N-(thiophen-3-ylmethyl)methanesulfonamide
1-(3-Fluorophenyl)-N-propyl-N-(benzyl)methanesulfonamide
These compounds share similarities in their molecular frameworks but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-propyl-N-(thiophen-3-ylmethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2S2/c1-2-7-17(10-14-6-8-20-11-14)21(18,19)12-13-4-3-5-15(16)9-13/h3-6,8-9,11H,2,7,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCWCOVEBSKPHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)S(=O)(=O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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